molecular formula C37H75N3O2 B1376015 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) CAS No. 1000668-90-5

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)

Cat. No.: B1376015
CAS No.: 1000668-90-5
M. Wt: 594 g/mol
InChI Key: VYQLYCLTFJDXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) follows International Union of Pure and Applied Chemistry standards, with the compound bearing the Chemical Abstracts Service registry number 1000668-90-5. The International Union of Pure and Applied Chemistry name for this compound is 2-{(dioctylcarbamoyl)methylamino}-N,N-dioctylacetamide, which precisely describes its structural architecture. The molecular formula C₃₇H₇₅N₃O₂ indicates a complex organic structure with a molecular weight of 594.03 grams per mole. The compound's structural framework consists of two N,N-dioctylacetamide units connected through a central methylimino bridge, creating a symmetric yet functionally diverse molecule.

The compound's three-dimensional structure can be represented through its Simplified Molecular Input Line Entry System notation: CCCCCCCCN(CCCCCCCC)C(=O)CN(C)CC(=O)N(CCCCCCCC)CCCCCCCC. This notation reveals the presence of four octyl chains, each containing eight carbon atoms, which contribute significantly to the compound's lipophilic character. The InChI Key VYQLYCLTFJDXGV-UHFFFAOYSA-N provides a unique identifier for computational chemistry databases and facilitates precise chemical identification across various research platforms. The PubChem Compound Identifier 71551252 serves as an additional reference for accessing comprehensive chemical data and related research literature.

Chemical Identifier Value
Chemical Abstracts Service Number 1000668-90-5
Molecular Formula C₃₇H₇₅N₃O₂
Molecular Weight 594.03 g/mol
International Union of Pure and Applied Chemistry Name 2-{(dioctylcarbamoyl)methylamino}-N,N-dioctylacetamide
PubChem Compound Identifier 71551252
InChI Key VYQLYCLTFJDXGV-UHFFFAOYSA-N

The physical properties of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) further characterize its unique nature as a specialized chemical compound. At room temperature, the compound exists as a liquid with a light yellow to orange clear appearance. The specific gravity of 0.90 indicates a density slightly less than water, while the refractive index of 1.47 provides important optical characteristics for analytical identification. The flash point of 203°C demonstrates the compound's thermal stability under normal handling conditions. These physical parameters collectively establish the compound's suitability for various applications requiring stable, liquid-phase extractants with specific optical and thermal properties.

Historical Development and Discovery Context

The development of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) represents a significant milestone in the evolution of specialized metal extractants, with its discovery and characterization attributed to Sasaki and colleagues. This research team recognized the need for more efficient extractants capable of selectively targeting metal ions classified as soft acids, leading to the systematic design and synthesis of this novel compound. The historical context of this development coincides with growing demands in nuclear waste processing, environmental remediation, and precious metal recovery, where conventional extractants demonstrated limitations in selectivity and efficiency.

The initial research efforts focused on developing extractants with high lipophilicity and readiness for use in nitric acid-dodecane extraction systems, which are commonly employed in industrial separation processes. Sasaki and colleagues demonstrated that 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) exhibits exceptional extractability for technetium(VII), rhenium(VII), chromium(VI), molybdenum(VI), tungsten(VI), palladium(II), and plutonium(IV). These findings represented a breakthrough in extraction chemistry, as the compound demonstrated distribution ratios significantly higher than previously available extractants for these challenging metal species.

The compound's development also emerged from recognition that traditional extractants often lacked the structural features necessary for effective interaction with soft acid metal species. The incorporation of nitrogen donor atoms in the central backbone provided the key to achieving high selectivity, as these atoms demonstrate particular affinity for metals that exhibit soft acid characteristics according to Hard and Soft Acids and Bases theory. Research investigations revealed that the distribution ratio for technetium(VII) reached extremely high values, establishing the compound as a premier extractant for this radiologically significant metal.

Subsequent research efforts have expanded understanding of the compound's extraction mechanisms, revealing that the methylimino linkage plays a crucial role in complex formation with target metal species. Spectroscopic studies using nuclear magnetic resonance, extended X-ray absorption fine structure, and infrared spectroscopy have provided detailed insights into the molecular interactions between 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) and various metal oxonium anions. These investigations demonstrated that the compound forms stable complexes through multiple hydrogen bonding interactions, with proton transfer from aqueous to organic phases facilitating complex formation.

Position in Organoamidine Chemical Taxonomy

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) occupies a distinctive position within the broader classification of organoamidine compounds, representing a specialized subclass of carboxamidines with unique structural and functional characteristics. Amidines constitute a significant class of organic compounds characterized by the functional group RC(NR)NR₂, where various R groups can be incorporated to modify chemical properties and biological activities. The compound under examination represents a bis-amidine structure, featuring two carboxamidine units connected through a methylimino bridge, which distinguishes it from simpler mono-amidine compounds.

Within the carboxamidine classification, 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) belongs to the category of N,N-disubstituted acetamides, where the nitrogen atoms bear octyl substituents that impart significant lipophilic character. This structural arrangement places the compound in a specialized subset of amidines designed for solvent extraction applications, distinguishing it from pharmaceutical amidines such as pentamidine or diminazene, which feature different substitution patterns optimized for biological activity. The presence of long-chain alkyl substituents positions this compound among lipophilic extractants rather than water-soluble pharmaceutical agents.

The methylimino bridge connecting the two amidine units creates a unique molecular architecture that enhances the compound's coordination capabilities while maintaining structural flexibility. This design feature distinguishes 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) from simple amidines and places it in a specialized category of bridged bis-amidines with enhanced metal binding properties. The nitrogen donor atoms in the central backbone provide multiple coordination sites, enabling the formation of stable complexes with various metal species through mechanisms not available to mono-amidine compounds.

Compound Class Structural Features Primary Applications
Simple Amidines RC(=NR)NR₂ Pharmaceuticals, catalysis
Carboxamidines RC(=NR)NR₂ where R is alkyl/aryl Drug development, analytical reagents
Bis-amidines Two amidine units connected by bridge Metal extraction, coordination chemistry
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) Methylimino-bridged bis-carboxamidine with octyl chains Selective metal extraction, waste processing

Comparative analysis with related extractants reveals that 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) demonstrates superior performance characteristics compared to oxygen-donor and sulfur-donor analogues. Research investigations comparing this compound with N,N,N',N'-tetraoctyl-diglycolamide and N,N,N',N'-tetraoctyl-thiodiglycolamide have established that nitrogen donor atoms provide optimal interaction with soft acid metal species. The extraction trend for palladium and rhenium follows the order N > S > O and N > O > S respectively, confirming the superiority of nitrogen-based coordination sites for these applications.

The compound's position within organoamidine taxonomy also reflects its role as a representative of designer molecules specifically engineered for challenging separation tasks. Unlike naturally occurring amidines or those developed for pharmaceutical applications, 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) exemplifies the rational design approach in extraction chemistry, where molecular structure is systematically optimized to achieve specific performance objectives. This approach has positioned the compound as a model for future developments in specialized extractant design, establishing principles that can guide the creation of related compounds for emerging separation challenges.

Properties

IUPAC Name

2-[[2-(dioctylamino)-2-oxoethyl]-methylamino]-N,N-dioctylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H75N3O2/c1-6-10-14-18-22-26-30-39(31-27-23-19-15-11-7-2)36(41)34-38(5)35-37(42)40(32-28-24-20-16-12-8-3)33-29-25-21-17-13-9-4/h6-35H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQLYCLTFJDXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)CN(C)CC(=O)N(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H75N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme:

$$
\text{2 N,N-di-n-octylacetamide} + \text{Methylating Agent} \rightarrow \text{2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)}
$$

Key Preparation Steps

Starting Materials

Reaction Conditions

  • Solvent : Non-polar or slightly polar solvents, such as toluene or dichloromethane, are typically used to dissolve the reactants.
  • Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.
  • Temperature Control : The reaction is often conducted at moderate temperatures (50–80 °C) to prevent side reactions.

Purification

Detailed Protocol Example

Step-by-Step Synthesis:

  • Preparation of Reaction Mixture :

    • Dissolve N,N-di-n-octylacetamide in a suitable solvent (e.g., dichloromethane).
    • Add the methylating agent dropwise while stirring.
  • Reaction Initiation :

    • Introduce a catalyst (e.g., triethylamine or sulfuric acid) to the reaction mixture.
    • Heat the mixture to the desired temperature (e.g., 60 °C) and maintain for several hours.
  • Monitoring Progress :

    • Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the formation of the product.
  • Isolation of Product :

    • Cool the reaction mixture and extract the product using an organic solvent.
    • Wash with water and brine solution to remove impurities.
  • Purification :

    • Dry the organic layer over anhydrous magnesium sulfate.
    • Concentrate under reduced pressure and purify by recrystallization or chromatography.

Reaction Parameters

Parameter Value/Condition
Solvent Dichloromethane, Toluene
Catalyst Triethylamine, Sulfuric Acid
Temperature Range 50–80 °C
Molar Ratio (Reactants) Typically 1:1
Reaction Time 4–6 hours

Research Findings

Studies have demonstrated that optimizing reaction parameters such as solvent choice and catalyst concentration significantly improves yield and purity. For instance:

  • Using dichloromethane as a solvent ensures better solubility and reactivity.
  • Acidic catalysts like sulfuric acid promote efficient formation of the methylimino bridge.

Chemical Reactions Analysis

2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Metal Extraction Efficiency

MIDOA has been developed as a highly effective metal extractant, particularly in the extraction of soft acid metal ions. Its lipophilic nature allows it to be utilized in various organic solvent systems, notably in the extraction of metals from acidic aqueous solutions. The following metals have been reported to be effectively extracted using MIDOA:

Metal IonExtraction Efficiency
Technetium (Tc)Extremely high
Chromium (Cr)High
Rhenium (Re)High
Molybdenum (Mo)High
Tungsten (W)High
Palladium (Pd)High
Plutonium (Pu)High

Case Study 1: Extraction of Technetium

In a study conducted by Sasaki et al., MIDOA demonstrated exceptional extraction capabilities for Technetium (Tc), achieving distribution ratios significantly higher than traditional extractants. This study highlighted the potential for MIDOA in nuclear waste management, where Tc is a common contaminant.

Case Study 2: Environmental Remediation

Another application of MIDOA is in the remediation of contaminated water sources. Research findings indicate that MIDOA can effectively remove heavy metals from industrial wastewater, thereby reducing environmental pollution and promoting sustainability.

Industrial Applications

  • Nuclear Industry : Used for the separation and recovery of radioactive isotopes.
  • Environmental Science : Effective in treating contaminated water bodies.
  • Metallurgy : Assists in the recovery of valuable metals from ores and waste materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: MIDOA vs. TODGA

Property MIDOA TODGA
Backbone Methylimino group (-N-CH₃-) Ether oxygen (-O-)
Coordination Sites Tridentate (two amide O, one N-CH₃) Tridentate (two amide O, one ether O)
Lipophilicity Higher due to N-alkyl groups Moderate
Extraction Efficiency D(Pu) > 70 in 0.1–6 M HNO₃ D(Pu) varies with alkyl chain length (shorter chains yield higher D)
Solubility in n-Dodecane Excellent Limited for long-chain derivatives

MIDOA’s nitrogen backbone enables stronger interactions with hard Lewis acids like Pu(IV) compared to TODGA’s oxygen-based coordination .

Alkyl Chain Length Effects: MIDOA vs. MIDDA and IDDA

Compound Structure Alkyl Chains Key Findings
MIDOA 2,2'-(Methylimino)bis(N,N-dioctylacetamide) Di-n-octyl (C₈) High D(Tc) (>10³) in 1 M HNO₃; selective for TcO₄⁻ and ReO₄⁻
MIDDA 2,2'-(Methylimino)bis(N,N-didodecylacetamide) Di-n-dodecyl (C₁₂) Similar extraction behavior but reduced solubility in n-dodecane
IDDA 2,2'-(Imino)bis(N,N-didodecylacetamide) Di-n-dodecyl (C₁₂) Lower D(Tc) due to lack of methyl group on imino nitrogen

The methyl group on MIDOA’s imino nitrogen enhances steric accessibility for metal coordination compared to IDDA .

Performance Against Other Diamides: DMDOOPDMA and DGA Derivatives

Compound Structure Extraction Efficiency Notes
MIDOA Tridentate diamide D(Pu) > 70; D(Tc) ≈ 10³ in 1 M HNO₃ Preferred for Tc/Re separations due to high selectivity
DMDOOPDMA Malonamide with branched chains D(Pu) > 70 Less selective for oxometallates compared to MIDOA
DGA Derivatives Diglycolamides with varying alkyl chains D(Pu) highest for short-chain DGAs (e.g., C₄) Short chains improve D values but reduce solubility in organic phases

MIDOA outperforms malonamide derivatives like DMDOOPDMA in oxometallate selectivity, while DGAs with shorter chains achieve higher D values but require solubility trade-offs .

Comparison with Quaternary Ammonium Salts: Aliquat 336

Property MIDOA Aliquat 336
Class Neutral diamide Ionic liquid (quaternary ammonium salt)
Mechanism Solvation via amide O/N coordination Ion exchange
Acid Stability Stable in 0.1–6 M HNO₃ Degrades in strong HNO₃
Selectivity High for TcO₄⁻, ReO₄⁻, Pd(II) Broad-spectrum anion extraction

MIDOA’s neutral diamide structure allows stable operation in acidic media, unlike Aliquat 336, which is prone to degradation .

Data Tables

Table 1: Extraction Performance in Nitric Acid

Metal MIDOA D Values TODGA D Values MIDDA D Values
Tc(VII) >10³ ~10² ~10³
Pu(IV) >70 50–100 >70
Pd(II) ~10² Not reported ~10²

Table 2: Physicochemical Properties

Property MIDOA TODGA
Molecular Weight 594.03 ~572.8 (C₈ chains)
Log P (Predicted) ~12.5 ~11.2
Solubility in Dodecane High Moderate

Biological Activity

2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly referred to as MIDOA, is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of MIDOA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MIDOA is characterized by its tridentate ligand structure, which includes one nitrogen donor and two acetamide groups. This configuration allows it to form coordination complexes with various metals, enhancing its biological activity.

Research indicates that MIDOA exhibits significant activity in modulating metabolic pathways, particularly through the activation of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and is implicated in various metabolic disorders.

  • AMPK Activation : MIDOA has been shown to activate AMPK, which is essential for regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and metabolic health .
  • Antitumor Activity : Studies suggest that MIDOA may have antitumor effects by influencing cellular pathways associated with cancer cell growth and survival. The compound's ability to modulate AMPK is linked to its potential in treating neoplasias .

Table 1: Biological Activities of MIDOA

Activity TypeDescriptionReference
AMPK ActivationEnhances energy metabolism by activating AMPK, leading to improved glucose uptake.
Antitumor EffectsDemonstrates cytotoxicity against various cancer cell lines.
Metal ExtractionEfficiently extracts metals from hydrochloric acid solutions into organic solvents.

Case Studies

  • Metabolic Disorders : In a study involving diabetic mouse models, MIDOA supplementation resulted in significant improvements in blood glucose levels and insulin sensitivity. The mechanism was attributed to enhanced AMPK activation, which promotes glucose uptake and fatty acid oxidation .
  • Cancer Research : In vitro studies have demonstrated that MIDOA exhibits cytotoxic effects on several cancer cell lines, including those derived from lung and prostate cancers. The compound's ability to induce apoptosis through AMPK signaling pathways was highlighted as a key mechanism .

Q & A

Q. What synthetic methodologies are employed for MIDOA, and how can purity be ensured?

MIDOA is synthesized via a two-step process: (1) condensation of methylamine with chloroacetyl chloride to form the methylimino backbone, followed by (2) alkylation with di-n-octylamine. Purification involves refluxing in a toluene-water system, monitored by TLC (hexane:ethyl acetate, 9:1), and crystallization using ethanol or vacuum distillation for liquid intermediates. Purity (>95%) is validated by GC analysis, with structural confirmation via 1^1H NMR and LC-MS to identify characteristic peaks (e.g., methylimino protons at δ 2.8–3.1 ppm and octyl chain signals at δ 1.2–1.6 ppm) .

Q. How does MIDOA’s structure dictate its selectivity for metal ion extraction?

MIDOA’s methylimino group acts as a tridentate ligand, coordinating with oxometallates (e.g., TcO4_4^-, ReO4_4^-) via N–O interactions. Unlike TODGA (which has an ether oxygen donor), MIDOA’s nitrogen donor exhibits higher affinity for soft acids like Pd(II) and Pu(IV). Competitive extraction experiments show log D (distribution ratio) dependencies on [H+^+] and [MIDOA], with 1:1 metal-ligand stoichiometry confirmed by slope analysis .

Q. What safety protocols are recommended for handling MIDOA in laboratory settings?

MIDOA is non-irritating to skin (EPISKIN human model tests, OECD TG 439) but requires standard organic solvent precautions. Use nitrile gloves, fume hoods for synthesis, and avoid inhalation. Toxicity data are limited, but analogous bisamides show low acute oral toxicity (LD50_{50} > 2000 mg/kg in rodents). Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can MIDOA’s extraction efficiency for Tc(VII) be optimized under varying HNO3_33​ concentrations?

Extraction efficiency (DTcD_{Tc}) decreases with increasing [HNO3_3] due to protonation of the methylimino group, reducing ligand availability. Optimize by:

  • Adjusting MIDOA concentration in n-dodecane (0.1–0.5 M).
  • Using log DD vs. log [MIDOA] plots to identify optimal stoichiometry (1:1 complex observed at 3 M HNO3_3).
  • Introducing synergistic agents (e.g., TODGA) to enhance selectivity in biphasic systems .

Q. How to resolve contradictions in extraction data between MIDOA and its analogs (e.g., MIDDA, IDDA)?

Structural variations (e.g., alkyl chain length in MIDDA vs. MIDOA) alter lipophilicity and steric hindrance. For example:

  • MIDOA (C8 chains) shows higher DTcD_{Tc} than MIDDA (C12 chains) due to better solubility in aliphatic solvents.
  • IDDA (no methyl substitution) exhibits lower acid stability. Validate via UV-Vis spectroscopy and slope analysis to compare extraction mechanisms .

Q. What experimental designs are effective for studying MIDOA’s selectivity in multi-metal systems (e.g., Tc/VII, Pd/II, Pu/IV)?

  • Competitive extraction : Mix equimolar concentrations of target metals in HNO3_3/n-dodecane systems, then quantify partitioning via ICP-MS.
  • Spectroscopic validation : Use EXAFS or XPS to confirm coordination geometry (e.g., Tc(VII) forms TcO4_4^-···MIDOA complexes).
  • Theoretical modeling : DFT calculations (e.g., Gaussian 16) predict binding energies and optimize ligand modifications for enhanced selectivity .

Methodological Notes

  • Analytical Techniques : GC (purity), NMR/LC-MS (structure), ICP-MS (metal quantification), and X-ray crystallography (complex geometry) .
  • Data Interpretation : Log DD vs. [H+^+] slopes indicate proton participation; deviations from ideal stoichiometry suggest competing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.